5-(Bromomethyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
6-(bromomethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYOZIVSKCRKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 5 Bromomethyl 1h Benzo D Imidazole
While specific experimental data for the physical properties of 5-(Bromomethyl)-1H-benzo[d]imidazole are not extensively documented in the readily available literature, its properties can be inferred from the general characteristics of benzimidazole (B57391) derivatives and the influence of the bromomethyl substituent.
| Property | Value/Description |
| Molecular Formula | C8H7BrN2 |
| Molecular Weight | 211.06 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely to exhibit limited solubility in water but better solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). |
| Melting Point | The melting point is expected to be influenced by the crystal packing and intermolecular interactions. For comparison, the melting point of the parent 1H-Benzimidazole is 170-172 °C. wikipedia.org |
Reactivity and Derivatization Strategies of 5 Bromomethyl 1h Benzo D Imidazole
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group (-CH₂Br) serves as a potent electrophile, making it highly susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, facilitating bimolecular nucleophilic substitution (SN2) reactions with a variety of nucleophiles. This allows for the straightforward introduction of carbon, nitrogen, sulfur, selenium, and oxygen-based functional groups onto the benzimidazole (B57391) scaffold.
Carbon-carbon bond formation at the bromomethyl position is a key strategy for extending the carbon framework of the molecule. A common and effective method involves the use of cyanide ions as a carbon nucleophile. This reaction introduces a nitrile group, which is a valuable synthetic intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The reaction of 5-(Bromomethyl)-1H-benzo[d]imidazole with a cyanide salt, such as potassium cyanide (KCN), typically proceeds in a polar aprotic solvent to yield 2-(1H-benzo[d]imidazol-5-yl)acetonitrile. The synthesis of related benzimidazole-2-acetonitriles from corresponding halo-precursors is well-established, underscoring the feasibility of this transformation. kau.edu.saresearchgate.net
| Reactant | Nucleophile | Product | Typical Conditions |
| This compound | Potassium Cyanide | 2-(1H-benzo[d]imidazol-5-yl)acetonitrile | KCN, DMF, Heat |
The electrophilic carbon of the bromomethyl group readily reacts with various nitrogen-based nucleophiles. Primary and secondary amines, for instance, can displace the bromide ion to form the corresponding secondary and tertiary amines, respectively. These reactions are fundamental in building more complex molecular architectures and are often carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
Thiourea is another important nitrogen-based nucleophile that reacts with this compound. The reaction initially forms an S-alkylisothiouronium salt. This salt is a stable intermediate that can be subsequently hydrolyzed under basic conditions to yield the corresponding thiol, providing an alternative route to sulfur-containing derivatives.
| Reactant | Nucleophile | Product | Typical Conditions |
| This compound | Piperidine | 5-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazole | K₂CO₃, Acetonitrile (B52724), Reflux |
| This compound | Thiourea | (1H-Benzo[d]imidazol-5-ylmethyl)isothiouronium bromide | Ethanol, Reflux |
Sulfur-based nucleophiles, such as thiols and thiolates, are highly effective for substitution reactions with the bromomethyl moiety, leading to the formation of stable thioether linkages. The reaction of this compound with a thiol (R-SH) in the presence of a base, or directly with a thiolate salt (R-SNa), yields the corresponding 5-((R-thio)methyl)-1H-benzo[d]imidazole derivative. The synthesis of related benzimidazole-thio derivatives from bromo-precursors has been documented. researchgate.net
Similarly, selenium-based nucleophiles can be employed. For example, potassium selenocyanate (B1200272) reacts with alkyl halides to introduce the selenocyanate (-SeCN) group. nih.gov This reaction provides a pathway to selenium-containing benzimidazole derivatives, which are of interest in various fields of chemical and biological research.
| Reactant | Nucleophile | Product | Typical Conditions |
| This compound | 2-Mercaptobenzimidazole | 5-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-benzo[d]imidazole | K₂CO₃, DMF, 90 °C researchgate.net |
| This compound | Potassium Selenocyanate | 5-(Selenocyanatomethyl)-1H-benzo[d]imidazole | Acetonitrile, Room Temp |
The synthesis of esters from this compound can be achieved through the O-alkylation of a carboxylate salt. This reaction, analogous to the Williamson ether synthesis, involves the nucleophilic attack of a carboxylate anion on the electrophilic carbon of the bromomethyl group. Using salts of carboxylic acids, such as sodium acetate (B1210297) or sodium benzoate, in a polar aprotic solvent like DMF, results in the formation of the corresponding (1H-benzo[d]imidazol-5-yl)methyl ester. This method is a direct and efficient way to introduce an ester functionality. The reaction of similar alkyl halides like ethyl chloroacetate (B1199739) with nucleophiles to form esters is a common synthetic procedure. sapub.org
| Reactant | Nucleophile | Product | Typical Conditions |
| This compound | Sodium Acetate | (1H-Benzo[d]imidazol-5-yl)methyl acetate | DMF, Heat |
| This compound | Sodium Benzoate | (1H-Benzo[d]imidazol-5-yl)methyl benzoate | DMF, Heat |
Transformations of the Benzo[d]imidazole Core
The benzimidazole ring system itself contains a reactive site: the N-H proton of the imidazole (B134444) moiety. This proton is weakly acidic and can be removed by a suitable base, generating a nucleophilic anion. This anion can then react with various electrophiles, allowing for functionalization at the nitrogen positions.
N-alkylation of the benzimidazole core is a common transformation used to modify the properties of the molecule. The reaction typically involves deprotonation of the N-H group with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.org The resulting benzimidazolide (B1237168) anion then acts as a nucleophile, attacking an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new N-C bond. otago.ac.nzresearchgate.net It is important to note that for an asymmetrically substituted benzimidazole like this one, N-alkylation can result in a mixture of two regioisomers (N-1 and N-3 substitution), which may require separation.
N-acylation introduces a carbonyl group directly onto the imidazole nitrogen. This is typically achieved by reacting the benzimidazole with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. reddit.comorganic-chemistry.org N-acylation can also be performed under basic conditions by first forming the benzimidazolide anion. reddit.com These N-acyl derivatives are useful intermediates and can exhibit distinct biological properties.
| Reactant | Reagent(s) | Product Type | Product Example |
| This compound | 1. NaH, THF2. Methyl Iodide | N-Alkylation | 5-(Bromomethyl)-1-methyl-1H-benzo[d]imidazole |
| This compound | 1. NaH, DMF2. Benzyl Bromide | N-Alkylation | 1-Benzyl-5-(bromomethyl)-1H-benzo[d]imidazole |
| This compound | Acetyl Chloride, Pyridine | N-Acylation | 1-Acetyl-5-(bromomethyl)-1H-benzo[d]imidazole |
| This compound | Benzoyl Chloride, Triethylamine | N-Acylation | 1-Benzoyl-5-(bromomethyl)-1H-benzo[d]imidazole |
Functional Group Interconversions on the Benzene (B151609) Ring
The benzene ring of the benzimidazole system is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups which can then be interconverted to create diverse analogues. While direct examples starting from this compound are not extensively documented, the reactivity can be inferred from closely related benzimidazole derivatives.
One common strategy involves nitration of the benzene ring, followed by reduction of the nitro group to an amine. For instance, the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one has been successfully achieved using a mixture of potassium nitrate (B79036) and sulfuric acid. nih.govresearchgate.net This reaction introduces nitro groups onto the benzene ring, which can subsequently be reduced to amino groups using standard reducing agents like tin(II) chloride or catalytic hydrogenation. google.comresearchgate.net This amino group can then serve as a handle for further derivatization, such as diazotization or acylation.
Another key functional group interconversion is halogenation. The aqueous bromination of benzimidazole and its methylated analogues has been studied, revealing that the benzene ring can be halogenated. rsc.org This introduces a halogen atom (e.g., bromine or chlorine) that can be used in various cross-coupling reactions, significantly expanding the synthetic possibilities. For example, a 5(6)-nitrobenzimidazole can undergo regioselective electrophilic bromination after formylation of the corresponding amino derivative. chem-soc.si
These examples demonstrate that the benzene moiety of the benzimidazole core can be selectively functionalized, allowing for the strategic introduction and conversion of functional groups to build complex molecular architectures.
| Starting Material | Reaction | Reagents | Product | Reference |
|---|---|---|---|---|
| 5-methyl-1,3-dihydro-2H-benzimidazol-2-one | Nitration | KNO₃ / H₂SO₄ | 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one | nih.govresearchgate.net |
| 5-Nitrobenzimidazole | Reduction | H₂ (catalytic) | 5-Aminobenzimidazole | google.comresearchgate.net |
| 5(6)-(Formylamino)benzimidazole | Bromination | N-Bromosuccinimide (NBS) | 4(7)-Bromo-5(6)-(formylamino)benzimidazole | chem-soc.si |
Advanced Coupling Reactions Utilizing the Bromomethyl Group
The bromomethyl group at the 5-position is a key reactive handle, behaving as a benzylic bromide. This functionality is typically more suited for nucleophilic substitution reactions rather than the direct oxidative addition required in many standard palladium-catalyzed cross-coupling protocols designed for aryl halides.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Direct Suzuki-Miyaura coupling of benzylic halides like this compound with boronic acids is challenging under standard conditions because the C(sp³)–Br bond is not as reactive as a C(sp²)–Br bond towards Pd(0) oxidative addition. reddit.com However, specialized conditions have been developed to facilitate such transformations.
One successful approach involves the use of potassium aryltrifluoroborates as the coupling partner. The palladium-catalyzed cross-coupling of various benzylic bromides with potassium aryltrifluoroborates has been shown to proceed in good yields, offering a viable route to methylene-linked biaryl systems. nih.gov This method demonstrates tolerance to a range of functional groups, making it a potentially powerful tool for derivatizing this compound. nih.gov
Furthermore, other types of cross-coupling reactions, such as the Sonogashira reaction, have been adapted for benzylic halides. wikipedia.orgthieme-connect.com Research has shown that benzyl bromides can couple with terminal alkynes under palladium-copper catalysis. thieme-connect.com This provides a method for forming a C(sp³)–C(sp) bond, introducing an alkyne moiety that can be further manipulated. These modified cross-coupling strategies open avenues for creating carbon-carbon bonds at the benzylic position, a transformation not readily accessible via traditional Suzuki-Miyaura conditions.
| Reaction Type | Benzylic Halide | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Benzyl bromide | Potassium aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Diphenylmethane derivative | nih.gov |
| Sonogashira-type | Benzyl bromide | Terminal alkyne | PdCl₂(PPh₃)₂ / CuCl / TBA-I | Substituted enyne | thieme-connect.com |
| sp-sp³ Coupling | Benzyl bromide | Lithium acetylide | Pd catalyst | Benzyl alkyne | rsc.org |
Carbon-Nitrogen Bond Forming Reactions
The most characteristic reaction of the bromomethyl group is its use as an electrophile in nucleophilic substitution reactions to form carbon-nitrogen (C-N) bonds. The benzylic nature of the C-Br bond makes it highly susceptible to displacement by a wide range of nitrogen nucleophiles.
This reactivity is widely exploited for the synthesis of diverse benzimidazole derivatives. Primary and secondary amines, anilines, and other nitrogen-containing heterocycles can readily displace the bromide to form the corresponding aminomethyl derivatives. For example, 2-(chloromethyl)-1H-benzimidazole, a closely related analogue, reacts with primary aromatic amines to yield 2-(arylamino)methyl-1H-benzimidazole derivatives. ihmc.us Similarly, the imidazole ring itself can act as a nucleophile, leading to the formation of imidazolylmethyl-benzimidazole structures.
This alkylation reaction is a robust and high-yielding method for introducing the benzimidazole core into larger molecules. The reaction typically proceeds under mild basic conditions to neutralize the HBr byproduct. This direct C-N bond formation via nucleophilic substitution is a cornerstone in the derivatization of this compound.
| Substrate | Nitrogen Nucleophile | Reaction Conditions | Product Class | Reference |
|---|---|---|---|---|
| 2-(Chloromethyl)-1H-benzimidazole | Primary aromatic amines | Base, solvent | 2-(Arylamino)methyl-1H-benzimidazoles | ihmc.us |
| This compound | Secondary amines (e.g., Piperidine) | Base (e.g., K₂CO₃), solvent (e.g., DMF) | 5-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazole | General Alkylation |
| This compound | Imidazole | Base, solvent | 5-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole | General Alkylation |
Mechanistic Investigations of Reactions Involving 5 Bromomethyl 1h Benzo D Imidazole
Elucidation of Reaction Pathways and Transition States in Benzo[d]imidazole Synthesis
The synthesis of the benzimidazole (B57391) core typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. For 5-(Bromomethyl)-1H-benzo[d]imidazole, a plausible synthetic route starts from 4-bromo-1,2-diaminobenzene and bromoacetic acid. The reaction pathway is thought to proceed through several key steps. Initially, one of the amino groups of the diamine acts as a nucleophile, attacking the carbonyl carbon of bromoacetic acid to form a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield an amidine intermediate.
Subsequent intramolecular cyclization occurs via the nucleophilic attack of the second amino group onto the carbon of the amidine. This step is often the rate-determining step and is facilitated by acid catalysis, which protonates the leaving group, making it a better one. The transition state for this cyclization step would involve a partially formed new ring structure, with the charge being delocalized over the participating atoms. Computational studies on related benzimidazole syntheses have been employed to model these transition states, providing valuable information on their geometries and energy barriers. mdpi.com
Kinetic and Thermodynamic Studies of Bromomethyl Reactivity
The reactivity of this compound is dominated by the chemistry of the bromomethyl group, which is analogous to a benzylic bromide. Benzylic halides are known to be reactive towards nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.orggla.ac.uk The high reactivity is attributed to the stability of the benzylic carbocation or the transition state leading to it, due to resonance delocalization of the positive charge into the aromatic ring.
Kinetic studies on the solvolysis of benzyl (B1604629) bromides in various alcohols have shown that these reactions often follow first-order kinetics, indicative of an SN1-type mechanism. The rate of reaction is influenced by the polarity of the solvent and the electronic nature of substituents on the aromatic ring. Electron-donating groups enhance the rate of reaction by stabilizing the carbocation intermediate, while electron-withdrawing groups have the opposite effect. lumenlearning.comlibretexts.orglibretexts.orgyoutube.com
Thermodynamic data for the C-Br bond dissociation energy in benzyl bromide is approximately 50.5 ± 2 kcal/mol. aip.org This value provides a measure of the energy required to homolytically cleave the C-Br bond to form a benzyl radical and a bromine atom. The actual mechanism of nucleophilic substitution is more likely to involve heterolytic cleavage, and the activation energy for this process will be influenced by the stability of the resulting ions. The thermodynamic parameters for the reaction of benzyl bromide with cyclic amines have been evaluated, showing negative entropies of activation, which is characteristic of bimolecular reactions.
| Parameter | Value (for Benzyl Bromide) | Reference |
| C-Br Bond Dissociation Energy | 50.5 ± 2 kcal/mol | aip.org |
| Activation Energy (with toluene) | 50.5 ± 2 kcal/mol | aip.org |
This table presents data for benzyl bromide as a reference for the reactivity of the bromomethyl group.
Regiochemical and Stereochemical Control in Derivatization Processes
The derivatization of this compound most commonly involves the reaction of the bromomethyl group with a nucleophile. However, the benzimidazole ring itself possesses two nitrogen atoms (N1 and N3) that can also act as nucleophiles, leading to potential regiochemical ambiguity. In many derivatization reactions, the primary site of reaction is the bromomethyl group, leading to the formation of a C-N, C-O, or C-S bond at the benzylic position.
When this compound is used as an alkylating agent for other heterocyclic systems, such as other benzimidazoles or imidazoles, the regioselectivity of the N-alkylation becomes a critical issue. The alkylation of unsymmetrical benzimidazoles can lead to a mixture of N1 and N3 substituted products. The ratio of these products is influenced by several factors, including the nature of the substituent on the benzimidazole ring, the solvent, the base used, and the reaction temperature. beilstein-journals.org Generally, steric hindrance around one of the nitrogen atoms can direct the alkylation to the less hindered nitrogen. Electronic effects also play a role; electron-withdrawing groups on the benzene (B151609) ring can influence the relative nucleophilicity of the two nitrogen atoms.
Stereochemical control in the derivatization of this compound becomes relevant when the reaction creates a new stereocenter. The bromomethyl group itself is prochiral. If a nucleophile attacks the benzylic carbon and the nucleophile itself is chiral, a pair of diastereomers can be formed. The stereochemical outcome of such reactions will depend on the mechanism. For example, a pure SN2 reaction would proceed with inversion of configuration at the benzylic carbon if it were a stereocenter. However, since the starting material is achiral, an SN2 reaction with a chiral nucleophile would lead to diastereomers. If the reaction proceeds through a planar carbocation intermediate (SN1 mechanism), a racemic mixture of products would be expected, unless a chiral catalyst or auxiliary is used to control the facial selectivity of the nucleophilic attack. There is limited specific literature on the stereochemical control in reactions of this compound, but principles from asymmetric synthesis can be applied to design stereoselective transformations. nih.gov
Computational Chemistry and Theoretical Studies of 5 Bromomethyl 1h Benzo D Imidazole
Electronic Structure and Quantum Chemical Analysis
Quantum chemical analysis is a powerful tool to investigate the electronic properties of 5-(Bromomethyl)-1H-benzo[d]imidazole. These studies, typically employing Density Functional Theory (DFT), help in understanding the molecule's stability, reactivity, and electronic transitions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For the parent benzimidazole (B57391) molecule, the HOMO is primarily localized on the benzene (B151609) ring, while the LUMO is distributed over the imidazole (B134444) moiety. The introduction of a bromomethyl group at the 5-position is expected to significantly influence the electronic properties of the benzimidazole core. The bromomethyl group (-CH2Br) is generally considered to be an electron-withdrawing group due to the high electronegativity of the bromine atom. This electron-withdrawing nature would lead to a stabilization of both the HOMO and LUMO energy levels, effectively lowering their energies.
Studies on substituted benzimidazoles have shown that electron-withdrawing substituents tend to decrease both HOMO and LUMO energies. For instance, the presence of a nitro group, a strong electron-withdrawing group, on the benzimidazole ring leads to a notable decrease in these energy levels. Conversely, electron-donating groups, such as an amino group, tend to increase the HOMO energy level. One computational study on a bromo-substituted benzimidazole derivative indicated an increase in the HOMO-LUMO energy gap upon bromine substitution. This suggests that the stabilization effect on the HOMO might be more pronounced than on the LUMO, leading to a larger energy gap and thus, greater molecular stability.
The HOMO-LUMO energy gap is a critical parameter for predicting the chemical behavior of this compound. A precise calculation of this value through DFT methods would provide valuable information on its reactivity towards electrophiles and nucleophiles.
Table 1: Predicted Influence of Substituents on Frontier Orbital Energies of Benzimidazole Derivatives
| Substituent at 5-position | Nature of Substituent | Expected Effect on EHOMO | Expected Effect on ELUMO | Expected Effect on Energy Gap (ΔE) |
|---|---|---|---|---|
| -H (unsubstituted) | Neutral | Baseline | Baseline | Baseline |
| -NH2 | Electron-donating | Increase | Slight Increase/Decrease | Decrease |
| -NO2 | Electron-withdrawing | Decrease | Decrease | Increase/Decrease |
This table is generated based on established principles of substituent effects on aromatic systems and findings from related benzimidazole studies. Precise values require specific DFT calculations for this compound.
Molecular Electrostatic Potential (MESP) mapping is an essential computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of varying electrostatic potential on the electron density surface of the molecule. Red-colored regions indicate negative electrostatic potential, corresponding to areas with a high electron density, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote intermediate electrostatic potentials.
In the case of this compound, the MESP map would reveal key features of its reactivity. The nitrogen atoms of the imidazole ring are expected to be regions of high electron density (red), making them likely sites for protonation and interaction with electrophiles. The hydrogen atom attached to the nitrogen in the imidazole ring (N-H) would exhibit a positive electrostatic potential (blue), indicating its acidic nature and susceptibility to deprotonation.
The introduction of the bromomethyl group at the 5-position will significantly alter the MESP of the parent benzimidazole. The highly electronegative bromine atom will draw electron density away from the adjacent carbon and hydrogen atoms, creating a region of positive electrostatic potential around the bromomethyl group. This makes the methylene (B1212753) carbon a potential site for nucleophilic substitution reactions. The benzene part of the molecule will also be influenced, with the electron-withdrawing nature of the bromomethyl group likely reducing the negative potential of the aromatic π-system compared to unsubstituted benzimidazole.
A detailed MESP analysis would provide a visual representation of the molecule's reactivity landscape, highlighting the preferred sites for various chemical interactions. This information is invaluable for understanding its reaction mechanisms and for designing new molecules with desired reactivity profiles.
Prediction of Chemical Reactivity and Selectivity Parameters
Computational chemistry provides a suite of reactivity descriptors derived from the electronic structure of a molecule. These parameters, often calculated using DFT, offer quantitative measures of a molecule's reactivity and selectivity. For this compound, these descriptors can predict its behavior in chemical reactions.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization potential indicates a greater tendency to donate electrons.
Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity suggests a greater propensity to accept electrons.
Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity (η = (I - A) / 2). A larger chemical hardness implies greater stability and lower reactivity.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher softness value indicates greater reactivity.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η). A higher electrophilicity index points to a stronger electrophilic character.
For this compound, the electron-withdrawing bromomethyl group is expected to increase its electronegativity and electrophilicity index compared to unsubstituted benzimidazole. The chemical hardness is also likely to be influenced, with a potential increase due to the stabilization of the frontier orbitals.
Local reactivity descriptors, such as Fukui functions, can be employed to predict the selectivity of different atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks. These functions identify the regions where the electron density changes most significantly upon the addition or removal of an electron, thus pinpointing the most reactive sites.
Table 2: Conceptual DFT Reactivity Descriptors
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |
| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | S = 1 / η | Propensity for chemical reactions |
Theoretical Modeling of Reaction Mechanisms
Theoretical modeling of reaction mechanisms provides a detailed, step-by-step understanding of how chemical transformations occur. For this compound, this involves computational studies of its potential reactions, such as nucleophilic substitution at the bromomethyl group or electrophilic substitution on the benzimidazole ring.
Using quantum mechanical methods, it is possible to map the potential energy surface of a reaction. This involves locating the structures of reactants, transition states, intermediates, and products. The energies of these species can then be calculated to determine the activation energies and reaction enthalpies.
A likely reaction pathway for this compound is nucleophilic substitution, where a nucleophile attacks the methylene carbon, leading to the displacement of the bromide ion. Theoretical modeling could explore the feasibility of both SN1 and SN2 mechanisms. The SN2 mechanism would involve a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center. An SN1 mechanism would proceed through a carbocation intermediate, which would be stabilized by the adjacent benzimidazole ring. Computational studies can determine the relative energy barriers for these two pathways, thereby predicting the predominant mechanism.
Furthermore, theoretical modeling can investigate the regioselectivity of electrophilic aromatic substitution on the benzimidazole ring. By calculating the energies of the sigma complexes (Wheland intermediates) formed by the attack of an electrophile at different positions (e.g., C4, C6, C7), the most favorable reaction site can be identified.
These theoretical investigations of reaction mechanisms are invaluable for predicting the products of reactions, optimizing reaction conditions, and designing synthetic routes to new derivatives of this compound.
Computational Docking Studies for Potential Molecular Interactions
Computational docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery and materials science, docking studies of this compound can provide insights into its potential interactions with biological macromolecules or other molecular targets.
The process of molecular docking involves placing the ligand (this compound) into the binding site of a receptor (e.g., a protein or a nucleic acid) and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction.
For this compound, docking studies could explore its potential to bind to various protein targets. The benzimidazole scaffold is a common motif in many biologically active compounds, and its derivatives have been shown to interact with a wide range of enzymes and receptors. The docking simulations would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The aromatic benzimidazole ring can participate in π-π stacking and hydrophobic interactions. The bromine atom of the bromomethyl group can also engage in halogen bonding, which is an increasingly recognized non-covalent interaction in molecular recognition.
By performing docking studies against a panel of known drug targets, it is possible to generate hypotheses about the potential biological activities of this compound. These in silico predictions can then guide experimental screening efforts, saving time and resources in the search for new therapeutic agents.
Table 3: Potential Intermolecular Interactions of this compound in Docking Studies
| Molecular Feature | Potential Interaction Type |
|---|---|
| Imidazole N-H | Hydrogen bond donor |
| Imidazole N atoms | Hydrogen bond acceptor |
| Benzene ring | π-π stacking, hydrophobic interactions |
| Bromine atom | Halogen bonding, hydrophobic interactions |
Analytical Methodologies for the Characterization and Detection of 5 Bromomethyl 1h Benzo D Imidazole and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of 5-(Bromomethyl)-1H-benzo[d]imidazole and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of benzimidazole (B57391) derivatives. Both ¹H and ¹³C NMR spectra offer distinct signals corresponding to each unique proton and carbon atom in the molecule, with their chemical shifts and coupling constants providing critical information about the electronic environment and connectivity. nih.govrsc.orgdiva-portal.orgresearchgate.net In a typical ¹H NMR spectrum of a 5-substituted benzimidazole, the protons on the benzene (B151609) ring exhibit characteristic splitting patterns, while the bromomethyl (-CH₂Br) protons typically appear as a singlet in a specific downfield region. diva-portal.org The NH proton of the imidazole (B134444) ring often presents as a broad singlet. rsc.org ¹³C NMR complements this by providing the chemical shifts for all carbon atoms, including the quaternary carbons of the fused ring system. nih.govresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Substituted Benzimidazole Scaffolds
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | ~8.0 - 8.5 | ~141 - 155 |
| -CH₂Br | ~4.7 - 5.0 | ~30 - 35 |
| Aromatic C-H | ~7.1 - 7.8 | ~110 - 125 |
| Aromatic Quaternary C | - | ~130 - 145 |
| N-H | ~12.0 - 13.0 (broad) | - |
Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation patterns observed in the mass spectrum, particularly with techniques like Electron Impact (EI) or Tandem Mass Spectrometry (MS/MS), offer valuable structural information. scispace.comresearchgate.netjournalijdr.comjournalijdr.comscispace.com For benzimidazole derivatives, common fragmentation pathways include the loss of the substituent group, cleavage of the imidazole ring, and sequential loss of hydrogen cyanide (HCN) molecules. scispace.comjournalijdr.com The presence of bromine in this compound would be readily identifiable by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). scispace.com
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy provide further structural confirmation. IR spectroscopy is useful for identifying functional groups. Key absorptions for benzimidazoles include N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C=C stretching bands. rsc.org UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the benzimidazole ring, with characteristic absorption maxima that can be influenced by substitution and solvent. researchgate.netnist.gov
Chromatographic Separation and Detection Methods (e.g., HPLC, GC, CE)
Chromatographic techniques are the cornerstone for the separation, identification, and quantification of this compound and its derivatives from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of benzimidazole compounds. nih.govresearchgate.netnih.gov Reversed-phase HPLC, using columns like C8 or C18, is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, often with acid modifiers like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution is frequently used to achieve optimal separation of multiple benzimidazole derivatives within a single run. nih.gov Detection is most commonly achieved using a UV detector, set at a wavelength where the benzimidazole chromophore absorbs strongly (typically around 254-290 nm). nih.gov For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS/MS), which allows for simultaneous quantification and structural confirmation. nih.govnih.govchemisgroup.us
Table 2: Example HPLC Conditions for Benzimidazole Derivative Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Reversed-Phase C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water/Acetonitrile/Orthophosphoric Acid (75:25:0.05 v/v/v), pH 4.5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Water/Acetonitrile/Orthophosphoric Acid (50:50:0.05 v/v/v), pH 4.5 |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm or MS/MS | UV at 254 nm |
Gas Chromatography (GC) is less commonly used for intact benzimidazoles due to their polarity and lower volatility. However, GC coupled with mass spectrometry (GC-MS) can be a powerful tool, particularly after a derivatization step to increase the volatility and thermal stability of the analytes. researchgate.netjfda-online.comresearchgate.net
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of charged species in an electric field. nih.govresearchgate.netnih.gov Techniques like Capillary Zone Electrophoresis (CZE) can provide high-efficiency separations of benzimidazole derivatives, which are often basic and can be protonated in acidic buffers. researchgate.net CE can be particularly useful for analyzing complex mixtures and for determining physicochemical properties like pKa values. researchgate.net Coupling CE with MS (CE-MS) enhances detection sensitivity and specificity. researchgate.net
Derivatization Strategies for Enhanced Analytical Sensitivity
Derivatization is a chemical modification process used to convert an analyte into a derivative with improved analytical properties. For benzimidazole derivatives, this is primarily done to enhance detection sensitivity in HPLC or to improve volatility for GC analysis. jfda-online.comresearchgate.netactascientific.com
For HPLC analysis , pre-column or post-column derivatization can be employed to attach a fluorophore or a chromophore to the benzimidazole molecule. This is especially useful for trace analysis where the native UV absorbance of the compound is insufficient for detection. For instance, dansyl chloride can react with the benzimidazole nitrogen to form a highly fluorescent derivative, significantly lowering the limit of detection when using a fluorescence detector. wiley.com This approach improves the quantification limit by orders of magnitude compared to standard UV or even mass spectrometry detection. wiley.com
For GC analysis , derivatization is often essential. The active hydrogen on the imidazole nitrogen can be replaced to reduce polarity and prevent peak tailing. Common derivatization reactions include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the N-H group to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative.
Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) can be used to form stable acyl derivatives, which are also suitable for sensitive detection using an electron capture detector (ECD). jfda-online.com
Alkylation: This process can protect the active hydrogen, thereby improving chromatographic peak shape. researchgate.net
These strategies allow for the analysis of benzimidazoles in complex matrices at very low concentrations by overcoming limitations in volatility or native detector response. researchgate.netresearchgate.net
Exploration of 5 Bromomethyl 1h Benzo D Imidazole in Materials Science Research
Development of Novel Organic Materials with Tunable Properties
The benzimidazole (B57391) moiety is a versatile component in the creation of organic materials with tailored characteristics. Its electron-accepting nature and ability to participate in hydrogen bonding make it an excellent candidate for tuning the properties of polymers and molecular materials. researchgate.netmdpi.com The introduction of benzimidazole derivatives into polymer backbones has been shown to enhance thermal and dielectric performance. mdpi.com
The multifunctionality of the benzimidazole unit allows for the design of materials with tunable fluorescent responses. researchgate.net By modifying the substituents on the benzimidazole ring, the electronic and, consequently, the optical properties of the resulting material can be precisely controlled. While direct studies on 5-(Bromomethyl)-1H-benzo[d]imidazole for these specific applications are emerging, its role as a reactive intermediate is crucial. The bromomethyl group provides a convenient handle to covalently bond the benzimidazole core into larger molecular or polymeric structures, thereby imparting the desirable properties of the benzimidazole unit to the final material.
Table 1: Influence of Benzimidazole Moiety on Polymer Properties
| Property | Effect of Benzimidazole Incorporation | Controlling Factor |
|---|---|---|
| Thermal Stability | Increased degradation temperature | Rigid conjugated ring structure, hydrogen bonding |
| Dielectric Performance | Improved insulating properties | Polar nature of the imidazole (B134444) ring |
| Optical Properties | Tunable fluorescence and absorption | Substituents on the benzimidazole core |
Investigations in Optoelectronic Materials (e.g., Solar Cell Components)
Benzimidazole derivatives have shown significant promise in the field of optoelectronics, particularly in the development of solar cells. acs.orgresearchgate.net Their electron-accepting properties make them suitable for use in various components of photovoltaic devices.
In the context of dye-sensitized solar cells (DSSCs), imidazole-based motifs are versatile, functioning as donors, acceptors, or linkers within organic dyes. nih.gov The incorporation of these motifs can enhance light-harvesting capabilities and reduce charge recombination, leading to improved power conversion efficiencies. nih.gov
More recently, imidazole derivatives have been employed as passivating agents in perovskite solar cells. These compounds can coordinate with defects in the perovskite crystal lattice, reducing non-radiative recombination of charge carriers and thereby boosting the efficiency and stability of the solar cells. mdpi.com
While specific research on this compound in solar cells is an active area of investigation, its potential is significant. The reactive bromomethyl group allows for the straightforward incorporation of the benzimidazole unit into the structure of sensitizing dyes or as a passivating layer on the perovskite surface. This functionalization is key to harnessing the beneficial electronic properties of the benzimidazole core within the solar cell architecture.
Table 2: Performance Enhancement in Perovskite Solar Cells with Imidazole-based Passivation
| Parameter | Control Device | Device with Imidazole Derivative |
|---|---|---|
| Power Conversion Efficiency (PCE) | 16.49% | 18.97% |
| Open-Circuit Voltage (VOC) | Enhanced | - |
| Short-Circuit Current Density (JSC) | Enhanced | - |
| Fill Factor (FF) | Enhanced | - |
Data based on the use of 4-(Trifluoromethyl)-1H-imidazole as a passivation agent. mdpi.com
Functional Material Design and Synthesis
The design and synthesis of functional materials based on this compound leverage the reactivity of the bromomethyl group. This group serves as a versatile anchor for attaching the benzimidazole moiety to other molecules or polymer backbones through nucleophilic substitution reactions. This synthetic flexibility is a key advantage in the design of materials with specific functions.
For instance, 2-(bromomethyl)-1H-benzimidazole is a known precursor for further chemical modifications, indicating that the 5-substituted isomer would have similar utility. researchgate.net The synthesis of various benzimidazole derivatives often involves the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. nih.govnih.govsemanticscholar.orgmdpi.com However, for pre-formed benzimidazole cores like this compound, the focus shifts to post-functionalization.
The reactive nature of the bromomethyl group also opens up possibilities for its use in cross-linking polymers. Imidazole derivatives have been investigated for their ability to cross-link polymer chains, which can significantly improve the mechanical and thermal properties of the resulting material. rsc.orgmdpi.com The this compound molecule, with its reactive bromomethyl group and the N-H proton on the imidazole ring, could potentially act as a bifunctional cross-linking agent.
The synthesis of novel materials using this compound as a building block is an expanding area of research. Its ability to be readily incorporated into diverse molecular architectures makes it a valuable tool for the development of new functional materials for a wide range of applications.
Synthetic Utility and Application As a Versatile Intermediate in Chemical Research
Building Block for Complex Organic Molecular Architectures
In the field of organic synthesis, "building blocks" are relatively simple molecules that can be readily incorporated into larger, more complex structures. lifechemicals.com 5-(Bromomethyl)-1H-benzo[d]imidazole fits this description perfectly due to its dual functionality. The bromomethyl (-CH2Br) group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity allows chemists to attach the benzimidazole (B57391) core to various molecular frameworks through the formation of stable covalent bonds.
The versatility of this building block is demonstrated by the range of possible transformations. The bromine atom is a good leaving group, facilitating reactions with a wide variety of nucleophiles. This enables the creation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, thereby providing a straightforward route to elaborate molecular architectures. The methylene (B1212753) (-CH2-) linker also offers rotational flexibility, which can be crucial for the conformational arrangement of the final molecule, influencing its interaction with biological targets.
| Reaction Type | Nucleophile (Example) | Resulting Linkage | Product Class |
|---|---|---|---|
| N-Alkylation | Primary/Secondary Amines, Piperazines | C-N (Amine) | Substituted Aminomethyl-benzimidazoles |
| Williamson Ether Synthesis | Phenols, Alcohols | C-O (Ether) | Aryloxy/Alkoxymethyl-benzimidazoles |
| Thioether Formation | Thiols, Thiophenols | C-S (Thioether) | Aryl/Alkylthiomethyl-benzimidazoles |
| C-Alkylation | Enolates, Organometallics | C-C | Extended Alkyl-substituted Benzimidazoles |
| Esterification | Carboxylate Salts | C-O-C=O (Ester) | Benzimidazolylmethyl Esters |
Precursor in the Synthesis of Substituted Benzimidazoles for Medicinal Chemistry Research
The benzimidazole nucleus is a core component in numerous commercially available drugs and a focal point in medicinal chemistry research. mdpi.com Its structural similarity to naturally occurring purines allows it to interact with a variety of biological macromolecules. Benzimidazole derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anthelmintic properties. nih.govresearchgate.net
This compound is a key precursor for generating libraries of novel substituted benzimidazoles for high-throughput screening in drug discovery programs. nbinno.com By reacting the bromomethyl group with diverse amines, phenols, thiols, and other nucleophiles, medicinal chemists can systematically modify the structure to explore structure-activity relationships (SAR). This process allows for the fine-tuning of a compound's pharmacological profile, aiming to enhance efficacy and selectivity for a specific biological target. For instance, the introduction of piperazine (B1678402) moieties via N-alkylation has been a common strategy in the development of anticancer agents. nih.gov Similarly, linking the benzimidazole core to other heterocyclic systems can produce hybrid molecules with potentially synergistic or novel modes of action.
| Reactant Class (Nucleophile) | Resulting Derivative Type | Potential Therapeutic Area |
|---|---|---|
| Substituted Anilines/Piperazines | N-Aryl/N-Piperazinylmethyl-benzimidazoles | Anticancer, Antiviral |
| Phenolic Compounds | (Phenoxymethyl)benzimidazoles | Antifungal, Anti-inflammatory |
| Heterocyclic Thiols | (Heterocyclylthiomethyl)benzimidazoles | Antimicrobial, Enzyme Inhibition |
| Amino Acid Esters | Amino Acid-Benzimidazole Conjugates | Targeted Drug Delivery, Protease Inhibition |
Intermediate in Agrochemical Synthesis Research
The application of benzimidazole derivatives extends beyond medicine into the field of agrochemicals. mdpi.com The benzimidazole scaffold is present in several systemic fungicides used to protect crops from a variety of fungal pathogens. The mechanism of action for many of these fungicides involves the disruption of microtubule assembly in fungal cells.
| General Structure Class | Type of Agrochemical Activity | Synthetic Rationale |
|---|---|---|
| Carbamate derivatives | Fungicidal | Established class of benzimidazole fungicides (e.g., Benomyl) |
| Substituted ether/thioether derivatives | Fungicidal, Nematicidal | Exploration of new side chains to improve efficacy and overcome resistance |
| Complex heterocyclic conjugates | Fungicidal, Insecticidal | Combining pharmacophores to achieve broader spectrum activity |
Q & A
Q. What strategies differentiate this compound from structurally similar impurities during synthesis?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to distinguish regioisomers. For example, NOESY correlations between the bromomethyl proton and adjacent benzimidazole protons confirm substitution patterns. Chiral HPLC separates enantiomers if asymmetric synthesis is attempted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
